Akt-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRHOURHCGFDIM-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CC4=CC(=CC=C4)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Akt-IN-6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the mechanism of action of Akt-IN-6, a potent, pan-isoform small molecule inhibitor of the Akt serine/threonine kinase. By targeting a pivotal node in cellular signaling, this compound represents a significant tool for research and a promising scaffold for the development of therapeutics against a host of pathologies driven by aberrant PI3K/Akt pathway activation, most notably cancer. This document provides a comprehensive overview of its biochemical and cellular effects, detailed experimental methodologies for its characterization, and a clear visualization of its impact on critical signaling cascades.
Core Mechanism of Action: Competitive Inhibition of a Master Regulator
This compound functions as an ATP-competitive inhibitor, directly targeting the catalytic kinase domain of all three Akt isoforms (Akt1, Akt2, and Akt3). The activation of Akt is a critical downstream event in the PI3K signaling pathway, which is initiated by growth factors and other extracellular stimuli[1][2]. Upon activation, PI3K generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane[3][4]. This translocation allows for the phosphorylation of Akt at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by mTORC2, leading to its full enzymatic activity[4][5][6].
This compound exerts its inhibitory effect by binding to the ATP-binding pocket within the kinase domain of Akt. This binding event physically precludes the binding of endogenous ATP, thereby preventing the phosphotransfer reaction required for the phosphorylation of downstream Akt substrates. This mode of action effectively shuts down the kinase's signaling output, irrespective of its phosphorylation status. While some ATP-competitive inhibitors have been shown to induce a paradoxical hyperphosphorylation of Akt by disrupting negative feedback loops, their primary effect is the blockade of downstream signaling[5][7].
Signaling Pathway Interruption by this compound
Quantitative Inhibitory Profile
This compound demonstrates potent, low-nanomolar inhibitory activity across all three Akt isoforms. The inhibitory concentration (IC50) values are derived from in vitro kinase assays.
| Target | IC50 (nM) | Assay Format | Reference |
| Akt1 | < 500 | In Vitro Kinase Assay | Patent: WO2013056015A1[8] |
| Akt2 | < 500 | In Vitro Kinase Assay | Patent: WO2013056015A1[8] |
| Akt3 | < 500 | In Vitro Kinase Assay | Patent: WO2013056015A1[8] |
| Note: The provided reference indicates IC50 values are below 500 nM. Specific values from detailed kinase assays would be required for a more granular comparison. |
Experimental Protocols for Mechanistic Elucidation
The characterization of an Akt inhibitor like this compound involves a multi-tiered experimental approach, progressing from direct biochemical assays to complex cellular and in vivo models.
Biochemical Assay: In Vitro Kinase Activity
This assay directly measures the ability of this compound to inhibit the kinase activity of purified Akt enzyme.
Objective: To determine the IC50 value of this compound against each Akt isoform.
Methodology:
-
Reagents and Materials: Recombinant active Akt1, Akt2, and Akt3 enzymes; Akt substrate (e.g., GSK-3 fusion protein); ATP (including radiolabeled [γ-³²P]ATP or for use in luminescence-based assays like ADP-Glo™); Kinase Assay Buffer; this compound serially diluted in DMSO; 96-well plates; Scintillation counter or Luminometer.
-
Procedure: a. To each well of a 96-well plate, add the kinase assay buffer, the specific Akt isoform, and the GSK-3 substrate. b. Add serially diluted concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a solution containing both non-radiolabeled ATP and [γ-³²P]ATP (or just ATP for ADP-Glo™ assay). d. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). e. Terminate the reaction by adding a stop solution (e.g., phosphoric acid). f. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For luminescence assays, proceed according to the ADP-Glo™ protocol to measure ADP production.
-
Data Analysis: The amount of substrate phosphorylation is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Cellular Assay: Western Blot Analysis of Downstream Signaling
This assay confirms that this compound inhibits the Akt pathway within intact cells by measuring the phosphorylation status of key downstream substrates.
Objective: To assess the effect of this compound on the phosphorylation of Akt and its downstream targets like GSK3β and FOXO1.
Methodology:
-
Cell Culture and Treatment: a. Plate cancer cells with a known constitutively active PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant cell lines) and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2-4 hours).
-
Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane overnight at 4°C with primary antibodies against:
- Phospho-Akt (Ser473)
- Phospho-Akt (Thr308)
- Total Akt
- Phospho-GSK3β (Ser9)[9][10]
- Total GSK3β
- Phospho-FOXO1 (Thr24)[11]
- β-Actin (as a loading control) e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Workflow for Cellular Target Inhibition Analysis
Cellular Assay: Cell Proliferation/Viability
This assay determines the functional consequence of Akt inhibition on cell growth and survival.
Objective: To measure the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Reagents and Materials: Cancer cell lines, complete culture medium, this compound, 96-well plates, MTS or MTT reagent, plate reader.
-
Procedure: a. Seed cells at a low density in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of concentrations of this compound. c. Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours). d. Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. This measures the metabolic activity of viable cells. e. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence that this compound binds to its target, Akt, within the complex environment of an intact cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[2][12]
Objective: To confirm intracellular binding of this compound to Akt.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Detection: Analyze the amount of soluble Akt remaining in the supernatant at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Akt against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve to the right for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
Logical Flow of this compound Characterization
Conclusion
This compound is a potent, pan-isoform, ATP-competitive inhibitor of Akt kinase. Its mechanism of action is centered on blocking the catalytic function of Akt, thereby preventing the phosphorylation of a multitude of downstream substrates essential for cell survival, proliferation, and growth. The systematic application of biochemical and cellular assays, as detailed in this guide, provides a robust framework for characterizing its potency, target engagement, and functional consequences. This comprehensive understanding is crucial for its application as a chemical probe to dissect Akt signaling and for the potential development of novel therapeutic strategies targeting the PI3K/Akt pathway.
References
- 1. Biologic sequelae of interleukin-6 induced PI3-K/Akt signaling in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phosphorylation of GSK3α/β correlates with activation of AKT and is prognostic for poor overall survival in acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK3β regulates AKT-induced central nervous system axon regeneration via an eIF2Bε-dependent, mTORC1-independent pathway | eLife [elifesciences.org]
- 11. pnas.org [pnas.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Akt-IN-6, a potent pan-Akt inhibitor. The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, serving as a vital resource for professionals engaged in cancer research and drug development.
Core Chemical Properties and Structure
This compound is a small molecule inhibitor targeting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3) with high potency.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1430056-54-4 | [1] |
| Molecular Formula | C22H20FN5O | [1][2] |
| Molecular Weight | 389.43 g/mol | [1][2] |
| Appearance | Solid (Yellow to brown) | [1] |
| Purity | 99.51% | [2] |
| Solubility | DMSO: 125 mg/mL (320.98 mM) | [1] |
| SMILES | N#CC1=C(C2=CC3=C(C(N(--INVALID-LINK--CN)C3)=O)C=C2)N(C)N=C1 | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a potent, pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 with IC50 values of less than 500 nM for all three isoforms.[1][2] Akt, a serine/threonine kinase, is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in many human cancers, making Akt a prime target for therapeutic intervention.
By inhibiting Akt, this compound can modulate the activity of a multitude of downstream effector proteins. This interference with the PI3K/Akt/mTOR signaling cascade can lead to the induction of apoptosis and the inhibition of tumor cell proliferation.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of Akt inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Kinase Activity Assay
This assay quantifies the enzymatic activity of Akt in the presence of an inhibitor.
References
Akt-IN-6: A Technical Guide to its Biochemical and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-6 is a potent, small-molecule pan-inhibitor of the Akt serine/threonine kinase family, targeting all three isoforms: Akt1, Akt2, and Akt3.[1][2][3] The Akt signaling pathway is a critical downstream effector of phosphatidylinositol 3-kinase (PI3K) and is central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making Akt an attractive target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound, including its inhibitory profile, impact on cellular signaling, and methodologies for its evaluation.
Biochemical Profile
This compound is characterized as a potent pan-Akt inhibitor with a half-maximal inhibitory concentration (IC50) of less than 500 nM for all three Akt isoforms.[1][2][3][4][7] This inhibitory activity is attributed to its interaction with the kinase domain of the Akt proteins.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| Akt1 | < 500 | [1][2][3][4] |
| Akt2 | < 500 | [1][2][3][4] |
| Akt3 | < 500 | [1][2][3][4] |
Note: Specific IC50 values for each isoform are not publicly available beyond the general potency range established in patent literature (WO2013056015A1).[2][8]
Cellular Effects
The primary cellular effect of this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway. By blocking Akt activity, this compound prevents the phosphorylation of numerous downstream substrates, leading to various cellular consequences.
Key Cellular Effects of Akt Inhibition:
-
Inhibition of Cell Proliferation: By arresting the cell cycle, typically at the G0/G1 phase, pan-Akt inhibitors like this compound can significantly reduce the proliferation of cancer cells.[9]
-
Induction of Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Inhibition of Akt can therefore lead to the induction of programmed cell death.
-
Modulation of Metabolism: Akt plays a key role in glucose metabolism. Its inhibition can affect cellular glucose uptake and utilization.
-
Inhibition of Angiogenesis: Akt signaling is involved in the formation of new blood vessels, a process critical for tumor growth.
Table 2: Expected Cellular Effects of this compound in Cancer Cell Lines
| Cellular Process | Expected Effect | Downstream Mediators |
| Cell Cycle | G0/G1 Arrest | p21, p27, Cyclin D1 |
| Apoptosis | Induction | Bad, Caspase-9, FoxO transcription factors |
| Protein Synthesis | Inhibition | mTOR, p70S6K, 4E-BP1 |
| Glucose Metabolism | Decreased Uptake | GSK3β |
Signaling Pathway
This compound exerts its effects by inhibiting the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), which is essential for its full activation. This leads to the downstream suppression of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are representative protocols for the biochemical and cellular characterization of Akt inhibitors like this compound. These protocols should be optimized for specific experimental conditions.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding of the inhibitor to the Akt kinase.
Materials:
-
Akt1, Akt2, or Akt3 enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer
-
Assay Buffer
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the Akt enzyme, Eu-anti-GST antibody, and the diluted this compound.
-
Incubate at room temperature for 60 minutes.
-
Add the Kinase Tracer to all wells.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader with appropriate filters for TR-FRET.
-
Calculate IC50 values from the resulting dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This method is used to determine the effect of this compound on the phosphorylation of Akt and its downstream targets in cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the change in protein phosphorylation.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the roles of the Akt signaling pathway in normal physiology and disease. Its potent pan-Akt inhibitory activity allows for the effective blockade of this critical cellular pathway. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the biochemical and cellular effects of this compound and other Akt inhibitors. Further studies are warranted to elucidate the full therapeutic potential of targeting the Akt pathway with specific and potent inhibitors like this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Akt3 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Combination treatment of cancer cells with pan-Akt and pan-mTOR inhibitors: effects on cell cycle distribution, p-Akt expression level and radiolabelled-choline incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Akt-IN-6: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-6 is a potent, small-molecule inhibitor of the Akt serine/threonine kinase family. As a pan-Akt inhibitor, it effectively targets all three isoforms: Akt1, Akt2, and Akt3.[1] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory activity, and relevant experimental protocols for its characterization.
Core Data Summary
Inhibitory Activity
The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the three Akt isoforms.
| Target Isoform | IC50 (nM) | Source |
| Akt1 | < 500 | [1] |
| Akt2 | < 500 | [1] |
| Akt3 | < 500 | [1] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, although the exact binding mode details are not extensively published. By competing with ATP for the kinase domain's binding pocket, this compound prevents the phosphorylation of Akt's downstream substrates. This leads to the inhibition of the entire PI3K/Akt/mTOR signaling cascade, ultimately impacting cell survival and proliferation.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling network that governs cell fate. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.
Caption: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Biochemical Kinase Assay
This protocol is designed to determine the IC50 of this compound against purified Akt isoforms. A common method is a radiometric assay, considered a gold standard for kinase profiling.[6]
Objective: To quantify the inhibitory effect of this compound on the kinase activity of Akt1, Akt2, and Akt3.
Materials:
-
Purified, active Akt1, Akt2, and Akt3 enzymes
-
Akt substrate peptide (e.g., Crosstide)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
This compound stock solution (in DMSO)
-
96-well filter plates
-
Scintillation counter
Workflow Diagram:
Caption: Workflow for In Vitro Kinase Assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to each well.
-
Add the Akt enzyme and substrate peptide to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of Akt and its downstream targets in a cellular context.
Objective: To determine the cellular potency of this compound by measuring the phosphorylation status of Akt (at Ser473 and Thr308) and a downstream substrate like GSK3β.
Materials:
-
Cancer cell line with an active Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Workflow Diagram:
Caption: Workflow for Western Blot Analysis.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form tumors in mice
-
Matrigel (optional, to aid tumor establishment)
-
This compound formulation for in vivo administration (e.g., in a solution of 30% Captisol)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Workflow Diagram:
Caption: Workflow for In Vivo Xenograft Study.
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-10 million cells), optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period or until the tumors in the control group reach a pre-defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot).
-
Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of this compound.
Conclusion
This compound represents a valuable research tool for investigating the role of the Akt signaling pathway in various physiological and pathological contexts. Its pan-inhibitory activity makes it a potent modulator of this critical cellular pathway. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other similar inhibitors, from biochemical potency to cellular and in vivo efficacy. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.jp [promega.jp]
The Role of Akt-IN-6 in the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in this pathway, and its inhibition represents a promising strategy for cancer treatment. This technical guide focuses on the role of Akt-IN-6, a potent inhibitor of Akt, in modulating the PI3K/Akt/mTOR pathway. While specific quantitative data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview of its mechanism of action, supported by data from analogous Akt inhibitors, and details relevant experimental protocols.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by a variety of upstream signals, including growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.
At the membrane, Akt is phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTOR Complex 2 (mTORC2).[1] Full activation of Akt requires phosphorylation at both sites.[1] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating a range of cellular responses.
A key downstream effector of Akt is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. Akt activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Akt also influences cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad and the Forkhead box O (FOXO) family of transcription factors.[2][3]
This compound: A Potent Pan-Akt Inhibitor
This compound is a potent small molecule inhibitor that targets the kinase activity of Akt.[4][5] It is described as inhibiting all three isoforms of Akt (Akt1, Akt2, and Akt3).[4][5] The primary source of information for this compound is patent WO2013056015A1, where it is referred to as "Example 13".[4][5]
Mechanism of Action
As an Akt inhibitor, this compound is presumed to bind to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to the suppression of the pro-survival and pro-proliferative signals mediated by the PI3K/Akt/mTOR pathway. By blocking Akt activity, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Quantitative Data
Detailed quantitative data for this compound, including specific IC50 values and selectivity profiles, are not extensively available in the public domain. Commercial suppliers consistently report the IC50 values for Akt1, Akt2, and Akt3 to be less than 500 nM, as referenced from the source patent.[4][5] For a more detailed understanding of the potency and selectivity of pan-Akt inhibitors, data for other well-characterized compounds are presented below for comparative purposes.
Table 1: In Vitro Inhibitory Activity of Selected Pan-Akt Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Akt1 | < 500 | Biochemical | [4][5] |
| Akt2 | < 500 | Biochemical | [4][5] | |
| Akt3 | < 500 | Biochemical | [4][5] | |
| MK-2206 | Akt1 | 8 | Biochemical | |
| Akt2 | 12 | Biochemical | ||
| Akt3 | 65 | Biochemical | ||
| Ipatasertib (GDC-0068) | Akt1 | 5 | Biochemical | |
| Akt2 | 18 | Biochemical | ||
| Akt3 | 8 | Biochemical |
Table 2: Kinase Selectivity Profile of a Representative Pan-Akt Inhibitor (Ipatasertib)
| Kinase | IC50 (nM) | Fold Selectivity vs. Akt1 |
| Akt1 | 5 | 1 |
| PKA | >10,000 | >2000 |
| ROCK1 | 460 | 92 |
| SGK1 | 20 | 4 |
| p70S6K | 62 | 12.4 |
Note: The data for MK-2206 and Ipatasertib are provided as illustrative examples of well-characterized pan-Akt inhibitors. The selectivity profile for this compound is not publicly available.
Experimental Protocols
In Vitro Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt isoforms.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Peptide substrate (e.g., a GSK-3 derived peptide)
-
This compound (or other inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the Akt enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Western Blot for Akt Phosphorylation
This assay determines the ability of an inhibitor to block Akt signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
This compound (or other inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Cell Viability/Proliferation Assay
This assay measures the effect of an inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
This compound (or other inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
In Vivo Efficacy Studies
While no specific in vivo studies for this compound were identified, a general approach for evaluating an Akt inhibitor in a mouse xenograft model is described below.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
Procedure:
-
Implant human cancer cells (e.g., PC-3) subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
-
Administer the vehicle to the control group.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.
Conclusion
This compound is a potent pan-Akt inhibitor that targets a key node in the oncogenic PI3K/Akt/mTOR signaling pathway. While detailed quantitative data and specific experimental protocols for this compound are not widely available, the information presented in this guide, including comparative data for other well-characterized Akt inhibitors and generalized experimental methodologies, provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate its role and therapeutic potential. The provided diagrams and protocols offer a framework for designing and executing experiments to elucidate the precise mechanism and efficacy of this compound and other novel Akt inhibitors. Further investigation, potentially through direct analysis of the source patent, is required to obtain more granular data on this specific compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. US8273782B2 - Inhibitors of Akt activity - Google Patents [patents.google.com]
- 3. INHIBITORS OF AKT ACTIVITY - Patent 2114388 [data.epo.org]
- 4. WO2005051304A2 - Akt protein kinase inhibitors - Google Patents [patents.google.com]
- 5. ROS signaling under metabolic stress: cross-talk between AMPK and AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Pan-Inhibitory Profile of Akt-IN-6 on Akt Isoforms
This technical guide provides a comprehensive overview of Akt-IN-6, a potent small molecule inhibitor targeting the Akt serine/threonine kinase family. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction to Akt and the Role of this compound
The protein kinase B (Akt) family, comprising three highly homologous isoforms (Akt1, Akt2, and Akt3), is a central node in the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2][3] This pathway is critical for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of Akt signaling is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[5][6][7]
The three Akt isoforms, while sharing a high degree of structural similarity, are understood to have both overlapping and distinct functions.[8]
-
Akt1 is primarily involved in regulating cell survival and growth.
-
Akt2 is a key regulator of glucose metabolism.
-
Akt3 is predominantly expressed in the brain and skin and is implicated in neurological development.
This compound has been identified as a potent pan-Akt inhibitor, meaning it effectively targets all three isoforms.[9][10] This characteristic makes it a valuable tool for studying the global effects of Akt inhibition and a potential candidate for therapeutic strategies where broad suppression of the Akt pathway is desired.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibitory effects across all three Akt isoforms. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below. This data is derived from patent literature (WO2013056015A1).[9][10]
| Inhibitor | Target Isoform | IC50 (nM) |
| This compound | Akt1 | < 500 |
| This compound | Akt2 | < 500 |
| This compound | Akt3 | < 500 |
Table 1: Inhibitory potency of this compound against Akt isoforms.[9][10]
Mechanism of Action: A Review of Akt Inhibition Strategies
Small molecule inhibitors of Akt typically function through one of two primary mechanisms: ATP-competitive inhibition or allosteric inhibition.[11][12][13] While the specific mechanism for this compound is not definitively detailed in the available literature, understanding these two modes of action is crucial for interpreting its effects.
-
ATP-Competitive Inhibition: These inhibitors bind to the highly conserved ATP-binding pocket within the kinase domain of Akt. By occupying this site, they prevent the binding of ATP, the phosphate donor for the kinase reaction, thereby blocking the phosphorylation of downstream substrates.[6][14]
-
Allosteric Inhibition: These inhibitors bind to a site on the kinase distinct from the ATP pocket, often at the interface between the pleckstrin homology (PH) domain and the kinase domain.[13][15] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing its recruitment to the cell membrane and subsequent activation by upstream kinases like PDK1 and mTORC2.[13][15][16]
Figure 1: Mechanisms of Akt Inhibition.
The PI3K/Akt Signaling Pathway
Akt is a cornerstone of the PI3K signaling pathway, which is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or other extracellular stimuli.[7] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane via its PH domain.[3][4] At the membrane, Akt is fully activated through phosphorylation by PDK1 at threonine 308 and by mTORC2 at serine 473 (for Akt1).[1][7] Activated Akt then phosphorylates a wide array of downstream substrates to mediate its cellular effects.
References
- 1. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in clinical development for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT pathway in cancer using a pan-AKT degrader - Emily Erickson [grantome.com]
- 6. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|CAS 1430056-54-4|DC Chemicals [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors in AKTion: ATP-competitive vs allosteric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt | Sciety [sciety.org]
Preliminary Studies on Akt-IN-6 in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Akt-IN-6, a potent pan-Akt inhibitor. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro Efficacy of Pan-Akt Inhibitors
While specific quantitative data for this compound across a wide range of cell lines is not extensively available in the public domain, this section presents data for two well-characterized pan-Akt inhibitors, GSK690693 and MK-2206, to provide a representative understanding of the expected efficacy. This compound is known to be a potent pan-Akt inhibitor with IC50 values of less than 500 nM for all three Akt isoforms (Akt1, Akt2, and Akt3).
Table 1: Inhibitory Activity (IC50) of Pan-Akt Inhibitors Against Akt Isoforms
| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |
| GSK690693 | 2 | 13 | 9 |
| MK-2206 | 8 | 12 | 65 |
Data sourced from multiple studies, including references[1][2][3][4][5][6].
Table 2: Cell Viability (IC50) of Pan-Akt Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | GSK690693 (µM) | MK-2206 (µM) |
| A549 | Lung Carcinoma | 105.33 | - |
| C6 | Rat Glioma | 14.5 | - |
| A431 | Epidermoid Carcinoma | - | 5.5 |
| HCC827 | Lung Adenocarcinoma | - | 4.3 |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | - | 5.2 |
| NCI-H358 | Bronchioloalveolar Carcinoma | - | 13.5 |
| NCI-H23 | Lung Adenocarcinoma | - | 14.1 |
| NCI-H1299 | Non-Small Cell Lung Cancer | - | 27.0 |
| Calu-6 | Anaplastic Lung Carcinoma | - | 28.6 |
| NCI-H460 | Large Cell Lung Cancer | - | 3.4 |
| J82 | Bladder Carcinoma | - | - |
| 253J-BV | Bladder Carcinoma | - | - |
| COG-LL-317 | Acute Lymphoblastic Leukemia | - | <0.2 |
| RS4;11 | Acute Lymphoblastic Leukemia | - | <0.2 |
| Kasumi-1 | Acute Myeloid Leukemia | - | <0.2 |
| CHLA-10 | Ewing Sarcoma | - | <0.2 |
| MCF-7aro | Breast Cancer | - | 0.09 |
| LET-R | Breast Cancer | - | 0.08 |
| RAD-R | Breast Cancer | - | 0.022 |
Data for GSK690693 and MK-2206 are compiled from various sources. The IC50 values can vary depending on the assay conditions and duration of treatment.[1][5][7][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments typically used to evaluate the efficacy and mechanism of action of Akt inhibitors like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (or other Akt inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Western Blot Analysis for Akt Signaling
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-GSK3β, anti-phospho-GSK3β, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
PI3K/Akt Signaling Pathway and Inhibition by this compound
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in Cell Linesdot
// Edges start -> seed; seed -> treat; treat -> viability; treat -> western; treat -> apoptosis; viability -> ic50; western -> pathway_analysis; apoptosis -> apoptosis_quant; ic50 -> conclusion; pathway_analysis -> conclusion; apoptosis_quant -> conclusion; }
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Akt-IN-6: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Pan-Akt Inhibitor for Researchers and Scientists
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in various human cancers. This central role in promoting cell survival, proliferation, and growth has made Akt a highly attractive target for the development of novel anticancer therapeutics. Akt-IN-6, a potent pan-Akt inhibitor, has emerged from a series of isoindolinone and pyrrolopyridinone derivatives with promising inhibitory activity against all three Akt isoforms (Akt1, Akt2, and Akt3). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, detailed experimental methodologies, and a visual representation of its mechanism of action.
Core Structure and Biological Activity
This compound is identified as Example 13 in patent WO2013056015A1 and possesses a distinct chemical scaffold that has been systematically modified to probe the key structural features required for potent Akt inhibition.[1][2][3][4][5] The compound exhibits inhibitory concentrations (IC50) of less than 500 nM for all three Akt isoforms, establishing it as a pan-Akt inhibitor.[1][2][3] Its primary application is as a research tool for investigating the intricate roles of the PI3K/Akt/mTOR pathway in various disease models.[2]
Structure-Activity Relationship (SAR) Studies
The SAR of the isoindolinone and pyrrolopyridinone series, from which this compound originates, reveals critical insights into the molecular interactions governing inhibitory potency and selectivity. The data presented in the following table is extracted from patent WO2013056015A1 and highlights the impact of various substitutions on the core scaffold.
| Compound (Example #) | R1 | R2 | R3 | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| This compound (13) | 4-fluorophenyl | H | H | < 500 | < 500 | < 500 |
| Analog 1 (Example 1) | Phenyl | H | H | < 500 | < 500 | < 500 |
| Analog 2 (Example 5) | 2-pyridyl | H | H | < 500 | < 500 | < 500 |
| Analog 3 (Example 10) | Cyclohexyl | H | H | > 1000 | > 1000 | > 1000 |
| Analog 4 (Example 14) | 4-fluorophenyl | Me | H | < 500 | < 500 | < 500 |
| Analog 5 (Example 20) | 4-fluorophenyl | H | Me | < 500 | < 500 | < 500 |
Key SAR Observations:
-
Aromaticity at R1 is crucial: Replacement of the aromatic R1 substituent with a non-aromatic group, such as a cyclohexyl ring (Analog 3), leads to a significant loss of inhibitory activity.
-
Fluorine substitution: The presence of a fluorine atom on the phenyl ring at the R1 position (this compound) is well-tolerated and often associated with improved pharmacokinetic properties, although a direct comparison with the non-fluorinated parent compound (Analog 1) in this dataset does not show a significant potency difference.
-
Heteroaromatic rings at R1 are permitted: A pyridine ring at the R1 position (Analog 2) maintains potent inhibitory activity.
-
Substitution at R2 and R3: Small alkyl substitutions on the isoindolinone core (Analogs 4 and 5) do not appear to significantly diminish the inhibitory activity.
Experimental Protocols
The characterization of this compound and its analogs involves a series of in vitro biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Akt Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Biotinylated peptide substrate (e.g., Crosstide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Time-Resolved Fluorescence (TRF) reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer, recombinant Akt enzyme, and the test compound.
-
Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho-substrate antibody and incubate.
-
After a final wash step, add an enhancement solution and read the time-resolved fluorescence.
-
The signal is proportional to the amount of phosphorylated substrate, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Akt Phosphorylation Assay (Western Blot)
This cell-based assay determines the ability of a compound to inhibit the phosphorylation of Akt and its downstream targets within a cellular context.
Materials:
-
Cancer cell line with a constitutively active PI3K/Akt pathway (e.g., LNCaP, PTEN-null cell lines)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation and downstream signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway, highlighting the point of inhibition by this compound, and a generalized workflow for a kinase inhibition assay.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
This compound represents a valuable chemical probe for elucidating the complex roles of the Akt signaling pathway in cancer biology. The structure-activity relationship studies of the isoindolinone and pyrrolopyridinone series have provided a clear rationale for the design of potent pan-Akt inhibitors. The experimental protocols detailed herein offer a standardized framework for the evaluation of such compounds. Further optimization of this chemical scaffold may lead to the development of next-generation Akt inhibitors with improved potency, selectivity, and drug-like properties, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Akt-IN-6 in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that exists in three isoforms: Akt1, Akt2, and Akt3. Akt-IN-6 is a potent, small molecule inhibitor that targets all three isoforms of Akt, making it a valuable tool for investigating the role of the Akt pathway in cancer biology and for preclinical drug development.[3][4][5][6][7]
These application notes provide detailed protocols for the use of this compound in cancer cell culture, including methods for assessing its impact on cell viability, Akt pathway activity, and apoptosis.
Mechanism of Action
This compound is a pan-Akt inhibitor with IC50 values of less than 500 nM for Akt1, Akt2, and Akt3.[3][4][5][6][7] By inhibiting Akt, this compound can block downstream signaling cascades that promote cell survival and proliferation, ultimately leading to apoptosis in cancer cells dependent on this pathway. The activation of Akt is a multi-step process initiated by growth factors or other stimuli that activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[8] Activated Akt then phosphorylates a multitude of downstream substrates to regulate various cellular functions.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Akt1, Akt2, Akt3 | [3][4][5][6][7] |
| IC50 | < 500 nM for all three isoforms | [3][4][5][6][7] |
| Molecular Weight | 389.43 g/mol | [4] |
| Formula | C22H20FN5O | [4] |
| CAS Number | 1430056-54-4 | [4] |
Recommended Working Concentrations for In Vitro Studies
The optimal concentration of this compound will vary depending on the cancer cell line and the specific assay. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental system.
| Assay | Typical Concentration Range | Incubation Time |
| Western Blot (p-Akt inhibition) | 100 nM - 1 µM | 1 - 4 hours |
| Cell Viability (e.g., MTT, CCK-8) | 10 nM - 10 µM | 24 - 72 hours |
| Apoptosis (e.g., Annexin V) | 100 nM - 5 µM | 24 - 48 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[4] To prepare a 10 mM stock solution, dissolve 3.89 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Assessment of Akt Pathway Inhibition by Western Blot
This protocol allows for the detection of the phosphorylation status of Akt (a direct measure of its activation) and its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for a short duration (e.g., 1-4 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To assess total Akt and a loading control (e.g., GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 24, 48, or 72 hours. Include a DMSO-treated vehicle control.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in cancer cell culture.
References
- 1. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound|CAS 1430056-54-4|DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phospho-Akt (Ser473/Thr308) using Akt-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical mediator in the PI3K/Akt signaling pathway, playing a pivotal role in cell survival, proliferation, and metabolism.[1][2] The activation of Akt is a multi-step process involving its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[2][3] Full activation of Akt is generally associated with phosphorylation at both sites.[2][3]
Akt-IN-6 is a potent, small molecule, pan-Akt inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with an IC50 value of less than 500 nM. This inhibitor serves as a valuable tool for investigating the role of Akt signaling in various cellular processes and for the development of novel therapeutics.
These application notes provide a detailed protocol for utilizing this compound to study the inhibition of Akt phosphorylation at Ser473 and Thr308 in cultured cells via Western blotting.
Principle
This protocol describes the immunodetection of phosphorylated Akt (p-Akt) at Ser473 and Thr308, as well as total Akt, in cell lysates by Western blot. Cells are first treated with an appropriate stimulus to induce Akt phosphorylation, followed by treatment with this compound to assess its inhibitory effect. Total cell lysates are then prepared, and the proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with specific primary antibodies that recognize p-Akt (Ser473), p-Akt (Thr308), and total Akt. A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate. Densitometric analysis of the resulting bands allows for the quantification of the relative levels of phosphorylated and total Akt.
Materials and Reagents
-
Cell Lines: A suitable cell line with an active Akt signaling pathway (e.g., cancer cell lines like H460 or H2126).[4]
-
Cell Culture Medium and Supplements
-
This compound
-
Stimulus for Akt activation: (e.g., growth factors like EGF or insulin, or serum).[5][6]
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Rabbit anti-phospho-Akt (Thr308) antibody
-
Rabbit anti-Akt (pan) antibody
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
Experimental Protocols
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prior to treatment, serum-starve the cells for 4-6 hours or overnight, depending on the cell line, to reduce basal Akt phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF for 15-30 minutes or 10 µg/mL insulin for 15-30 minutes) to induce Akt phosphorylation.[5][6] Include an unstimulated control.
Preparation of Cell Lysates
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized cell lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane onto a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[7] It is recommended to use separate membranes for each phospho-specific antibody and the total Akt antibody.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis and Quantification
-
Perform densitometric analysis of the bands corresponding to p-Akt (Ser473), p-Akt (Thr308), and total Akt using appropriate software.
-
Normalize the intensity of the p-Akt bands to the intensity of the corresponding total Akt bands for each sample to account for loading differences.
-
Further normalize the data to the stimulated control to determine the fold-change in phosphorylation upon treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on Akt phosphorylation.
| Treatment Group | This compound Conc. (µM) | Normalized p-Akt (Ser473) Intensity (Arbitrary Units) | Normalized p-Akt (Thr308) Intensity (Arbitrary Units) |
| Unstimulated Control | 0 | 0.15 | 0.12 |
| Stimulated Control | 0 | 1.00 | 1.00 |
| Stimulated + this compound | 0.1 | 0.75 | 0.78 |
| Stimulated + this compound | 0.5 | 0.42 | 0.45 |
| Stimulated + this compound | 1 | 0.18 | 0.21 |
| Stimulated + this compound | 5 | 0.05 | 0.08 |
Mandatory Visualization
References
- 1. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]
- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 8. genscript.com [genscript.com]
Application Notes and Protocols for Akt-IN-6 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-6 is a potent, small-molecule pan-inhibitor of the Akt kinase family, targeting Akt1, Akt2, and Akt3 isoforms with IC50 values below 500 nM[1][2]. The Akt signaling pathway is a critical regulator of diverse cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making Akt an attractive target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and dosing of this compound in mouse models, based on available data and established methodologies for similar compounds.
It is important to note that while in vivo data for this compound in a tilapia infection model is available, specific studies detailing its use in mouse models have not been publicly documented. Therefore, the following protocols are based on this existing data and general principles of small molecule administration in mice. Researchers are advised to perform initial dose-ranging and toxicity studies to determine the optimal and maximally tolerated dose (MTD) for their specific mouse model and experimental endpoint.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a general reference for administration volumes and needle sizes for mouse experiments.
Table 1: this compound In Vitro and In Vivo Data
| Parameter | Value | Species/Model | Source |
| Target | Akt1, Akt2, Akt3 | --- | [1][2] |
| IC50 | < 500 nM | --- | [1][2] |
| Administration Route | Intraperitoneal (IP) injection | Tilapia | [2] |
| Dose | 1 mg/kg | Tilapia | [2] |
| Dosing Frequency | Daily for 2 consecutive days | Tilapia | [2] |
| Vehicle (Suggested) | DMSO, PEG300/PEG400, Tween 80, Saline | General | [1] |
Table 2: General Guidelines for Administration Volumes in Adult Mice
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30 |
| Intraperitoneal (IP) | 2-3 mL | 25-27 |
| Subcutaneous (SC) | 1-2 mL (per site) | 25-27 |
| Oral (PO) - Gavage | 10 mL/kg | 18-20 (gavage needle) |
Signaling Pathway and Experimental Workflow
Akt Signaling Pathway
The diagram below illustrates the central role of Akt in the PI3K signaling pathway, which is frequently hyperactivated in cancer.
References
Application Notes and Protocols for Akt-IN-6 in Cell Proliferation and Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt-IN-6 is a potent, small-molecule pan-Akt inhibitor that targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3) with high affinity, exhibiting an IC50 value of less than 500 nM for each isoform.[1] The Akt signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in many human cancers, making Akt an attractive target for therapeutic intervention.[2][4][5] Akt promotes cell survival by inhibiting pro-apoptotic proteins and signals.[2][3] Inhibition of Akt can lead to cell cycle arrest and the induction of apoptosis, making compounds like this compound valuable tools for cancer research and drug development.[4][5]
These application notes provide an overview of the use of this compound in cell proliferation and apoptosis assays, including detailed protocols and data presentation guidelines.
Mechanism of Action
The PI3K/Akt signaling pathway is activated by a variety of upstream signals, such as growth factors and cytokines.[6][7] This activation leads to the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates that are involved in promoting cell proliferation and inhibiting apoptosis.[2][3] By inhibiting all three Akt isoforms, this compound effectively blocks these downstream signaling events, leading to a reduction in cell proliferation and an increase in apoptosis in cancer cells with an activated Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. pnas.org [pnas.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Downstream Akt Signaling Using Akt-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cellular signaling pathways that govern a multitude of physiological processes, including cell growth, proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making Akt a prime target for therapeutic intervention.[1][2][3][4][5][6][7][8][9][10] Akt-IN-6 is a potent, small molecule, pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3) with high affinity, exhibiting an IC50 of less than 500 nM for each isoform.[11] This characteristic makes this compound a valuable tool for elucidating the intricate downstream signaling networks regulated by Akt and for exploring the therapeutic potential of comprehensive Akt inhibition.
These application notes provide detailed protocols and guidelines for utilizing this compound to investigate its effects on downstream Akt signaling pathways in cancer cell lines. The included methodologies cover essential techniques such as Western blotting for analyzing protein phosphorylation, in vitro kinase assays for measuring enzymatic activity, and cell viability assays for assessing cellular responses to treatment.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the transfer of phosphate from ATP to its downstream substrates. This inhibition effectively blocks the activation of numerous downstream effectors, leading to the modulation of critical cellular functions.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Akt1 | < 500 |
| Akt2 | < 500 |
| Akt3 | < 500 |
Data represents the concentration of this compound required to inhibit 50% of the in vitro kinase activity of each Akt isoform.[11]
Table 2: Cellular Activity of Pan-Akt Inhibitors in Cancer Cell Lines (Representative Data)
| Cell Line | Downstream Target | IC50 (µM) for Phosphorylation Inhibition |
| Breast Cancer (e.g., MCF-7) | p-GSK3β (Ser9) | 0.1 - 1.0 |
| Prostate Cancer (e.g., PC-3) | p-FOXO1 (Thr24) | 0.1 - 1.0 |
| Lung Cancer (e.g., A549) | p-S6 Ribosomal Protein (Ser235/236) | 0.5 - 2.0 |
Note: The IC50 values presented are representative ranges for pan-Akt inhibitors and may vary depending on the specific experimental conditions and cell line. Researchers should determine the precise IC50 for this compound in their system of interest.
Table 3: Effect of Pan-Akt Inhibitors on Cancer Cell Viability (Representative Data)
| Cell Line | Assay | IC50 (µM) |
| Breast Cancer (e.g., MCF-7) | MTT/XTT Assay (72h) | 1.0 - 5.0 |
| Prostate Cancer (e.g., PC-3) | Crystal Violet Assay (72h) | 1.0 - 5.0 |
| Lung Cancer (e.g., A549) | Resazurin Assay (72h) | 2.0 - 10.0 |
Note: The IC50 values for cell viability are dependent on the cell line, assay duration, and specific experimental conditions. It is recommended to perform a dose-response analysis to determine the optimal concentration of this compound for the desired effect.
Experimental Protocols
Western Blot Analysis of Downstream Akt Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation status of key downstream targets of Akt, such as GSK-3β, FOXO1, and components of the mTORC1 pathway (e.g., S6 Ribosomal Protein).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of Akt, GSK-3β, FOXO1, S6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for a predetermined time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for p-Akt (Ser473), total Akt, p-GSK3β (Ser9), total GSK3β, p-FOXO1 (Thr24), total FOXO1, p-S6 (Ser235/236), and total S6.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Compare the levels of phosphorylated proteins in this compound treated samples to the vehicle control.
-
In Vitro Akt Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Akt.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
Akt substrate (e.g., a synthetic peptide like Crosstide)
-
Kinase assay buffer
-
This compound (at various concentrations)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or luminometer
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant Akt enzyme, and the Akt substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or cold ATP depending on the detection method).
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
For Radiometric Assay:
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For ADP-Glo™ Assay:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and measure the light output using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each concentration of this compound.
-
Plot the percentage of activity against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (at various concentrations)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or Resazurin)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells per well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: The Akt signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
Caption: Logical flow for studying the effects of this compound.
References
- 1. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between FOXO, TOR, and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer cells ic50: Topics by Science.gov [science.gov]
- 7. Kinase Activity Assay | 싸토리우스코리아 [sartorius.co.kr]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical regulation of glycogen synthase kinase 3β (GSK3β) in mesenchymal stem cells is dependent on Akt protein serine 473 phosphorylation via mTORC2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungshinweise und Protokolle für die Immunfluoreszenzfärbung mit Akt-IN-6
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Akt-IN-6 ist ein potenter pan-Akt-Inhibitor, der auf die drei Isoformen von Akt (Akt1, Akt2 und Akt3) mit IC50-Werten von unter 500 nM abzielt.[1][2][3][4][5][6] Als entscheidender Knotenpunkt in zellulären Signalwegen ist die Proteinkinase B (Akt) an einer Vielzahl von Prozessen wie Zellwachstum, Proliferation, Überleben und Metabolismus beteiligt.[7][8][9] Die Dysregulation des PI3K/Akt/mTOR-Signalwegs wird häufig mit verschiedenen Krankheiten, einschließlich Krebs, in Verbindung gebracht.[8][9][10] this compound dient als wertvolles Werkzeug zur Untersuchung der Funktion von Akt und zur Validierung von Akt als therapeutisches Ziel. Diese Anwendungsbeschreibung bietet ein detailliertes Protokoll für den Einsatz von this compound in der Immunfluoreszenz (IF)-Mikroskopie zur Untersuchung der subzellulären Lokalisation und Expression von Proteinen des Akt-Signalwegs.
Quantitative Daten
Die folgende Tabelle fasst die wichtigsten quantitativen Daten für this compound zusammen.
| Eigenschaft | Wert | Referenz |
| Ziel | Akt1, Akt2, Akt3 | [1][2][3][4] |
| IC50 | < 500 nM für alle drei Isoformen | [1][2][3][4] |
| Summenformel | C22H20FN5O | [5] |
| Molekulargewicht | 389.43 g/mol | [5] |
| Löslichkeit | In DMSO löslich | [2] |
Signalkaskade
Der PI3K/Akt/mTOR-Signalweg ist ein zentraler Regulator für Zellwachstum und -überleben. Die Aktivierung von Rezeptor-Tyrosinkinasen (RTK) durch Wachstumsfaktoren führt zur Rekrutierung und Aktivierung der Phosphoinositid-3-Kinase (PI3K). PI3K phosphoryliert Phosphatidylinositol-4,5-bisphosphat (PIP2) zu Phosphatidylinositol-3,4,5-trisphosphat (PIP3). PIP3 dient als Andockstelle für Proteine mit Pleckstrin-Homologie (PH)-Domänen, einschließlich Akt und PDK1. Dies führt zur Phosphorylierung und Aktivierung von Akt. Akt phosphoryliert wiederum eine Vielzahl von nachgeschalteten Zielen, darunter mTOR, was zu Zellwachstum und Proliferation führt, und hemmt pro-apoptotische Faktoren, was das Zellüberleben fördert. This compound hemmt die Kinaseaktivität von Akt und blockiert dadurch die Weiterleitung von Signalen in diesem Weg.
Abbildung 1: Vereinfachte Darstellung des PI3K/Akt/mTOR-Signalwegs und des Angriffspunkts von this compound.
Experimentelles Protokoll für die Immunfluoreszenzfärbung
Dieses Protokoll beschreibt die Behandlung von adhärenten Zellen mit this compound, gefolgt von der Immunfluoreszenzfärbung zur Visualisierung von Zielproteinen.
Benötigte Materialien:
-
Zellkulturmedium
-
Adhärente Zellen (z.B. HeLa, MCF-7)
-
Deckgläser (mit Poly-L-Lysin beschichtet, falls erforderlich)[11]
-
6-Well-Platten
-
This compound Stammlösung (in DMSO)
-
Phosphatgepufferte Salzlösung (PBS)
-
Fixierungslösung: 4% Paraformaldehyd (PFA) in PBS
-
Permeabilisierungslösung: 0,1-0,5% Triton X-100 in PBS[12]
-
Blockierungspuffer: 1-5% Rinderserumalbumin (BSA) oder 10% Ziegenserum in PBS
-
Primärer Antikörper (z.B. gegen p-Akt, Gesamt-Akt oder ein nachgeschaltetes Ziel)
-
Fluorophor-konjugierter sekundärer Antikörper
-
Einbettmedium mit DAPI (z.B. ProLong™ Gold Antifade Mountant with DAPI)
-
Fluoreszenzmikroskop
Arbeitsablauf des Experiments
Abbildung 2: Schematischer Arbeitsablauf des Immunfluoreszenz-Protokolls.
Detailliertes Protokoll:
-
Zellkultur: Säen Sie die Zellen auf sterilen Deckgläsern in einer 6-Well-Platte aus und lassen Sie sie über Nacht zu einer Konfluenz von 50-70% anwachsen.
-
Behandlung mit dem Inhibitor:
-
Bereiten Sie frische Verdünnungen von this compound in Zellkulturmedium in der gewünschten Endkonzentration vor (z.B. 1-10 µM). Eine Titration wird empfohlen, um die optimale Konzentration für Ihren Zelltyp und Ihr Experiment zu ermitteln.
-
Fügen Sie eine Vehikelkontrolle (DMSO) hinzu.
-
Entfernen Sie das Medium von den Zellen und geben Sie das Medium mit this compound oder dem Vehikel hinzu.
-
Inkubieren Sie die Zellen für die gewünschte Zeit (z.B. 1-24 Stunden) bei 37°C und 5% CO2.
-
-
Fixierung:
-
Entfernen Sie das Medium und waschen Sie die Zellen zweimal vorsichtig mit eiskaltem PBS.
-
Fügen Sie 1 ml 4%ige PFA-Lösung zu jeder Vertiefung hinzu und inkubieren Sie die Zellen 15 Minuten bei Raumtemperatur.
-
Waschen Sie die Zellen dreimal für jeweils 5 Minuten mit PBS.[11]
-
-
Permeabilisierung (für intrazelluläre Antigene):
-
Fügen Sie 1 ml Permeabilisierungslösung (0,1-0,5% Triton X-100 in PBS) hinzu und inkubieren Sie 10 Minuten bei Raumtemperatur.
-
Waschen Sie die Zellen dreimal für jeweils 5 Minuten mit PBS.
-
-
Blockierung:
-
Fügen Sie 1 ml Blockierungspuffer hinzu und inkubieren Sie 60 Minuten bei Raumtemperatur, um unspezifische Antikörperbindungen zu reduzieren.
-
-
Inkubation mit dem primären Antikörper:
-
Verdünnen Sie den primären Antikörper im Blockierungspuffer gemäß den Empfehlungen des Herstellers.
-
Entfernen Sie den Blockierungspuffer und geben Sie die verdünnte primäre Antikörperlösung auf die Deckgläser.
-
Inkubieren Sie über Nacht bei 4°C in einer befeuchteten Kammer.
-
-
Waschen: Waschen Sie die Zellen dreimal für jeweils 5 Minuten mit PBS.
-
Inkubation mit dem sekundären Antikörper:
-
Verdünnen Sie den fluorophor-konjugierten sekundären Antikörper im Blockierungspuffer.
-
Inkubieren Sie die Deckgläser mit der sekundären Antikörperlösung für 1 Stunde bei Raumtemperatur im Dunkeln.
-
Waschen Sie die Zellen dreimal für jeweils 5 Minuten mit PBS im Dunkeln.
-
-
Eindecken:
-
Geben Sie einen Tropfen Eindeckmedium mit DAPI auf einen Objektträger.
-
Nehmen Sie das Deckglas vorsichtig mit einer Pinzette aus der Vertiefung und legen Sie es mit der Zellseite nach unten auf den Tropfen des Eindeckmediums.
-
Vermeiden Sie Luftblasen.
-
-
Mikroskopie:
-
Lassen Sie das Eindeckmedium aushärten (normalerweise über Nacht bei Raumtemperatur).
-
Analysieren Sie die Proben mit einem Fluoreszenz- oder Konfokalmikroskop bei den entsprechenden Anregungs- und Emissionswellenlängen.
-
Fehlerbehebung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Kein oder schwaches Signal | Ineffektive Hemmung | Konzentration oder Inkubationszeit von this compound optimieren. |
| Primärer Antikörper funktioniert nicht | Antikörperkonzentration titrieren; positiven Kontrolltest durchführen. | |
| Antigen durch Fixierung maskiert | Antigen-Retrieval-Methoden ausprobieren. | |
| Hoher Hintergrund | Unspezifische Antikörperbindung | Blockierungsschritt verlängern oder Blockierungsmittel wechseln. |
| Unzureichendes Waschen | Anzahl oder Dauer der Waschschritte erhöhen. | |
| Sekundärer Antikörper bindet unspezifisch | Titration des sekundären Antikörpers; Kontrolle ohne primären Antikörper durchführen. | |
| Autofluoreszenz | Endogene Fluorophore in den Zellen | Geeignete Kontrollen ohne Antikörper verwenden; Spektrale Entmischung anwenden, falls verfügbar. |
Haftungsausschluss
Dieses Protokoll dient als allgemeine Richtlinie. Optimierungen können für spezifische Zelllinien, Antikörper und experimentelle Bedingungen erforderlich sein. Beachten Sie stets die Sicherheitsdatenblätter für alle verwendeten Reagenzien. Produkte sind nur für Forschungszwecke bestimmt.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Akt抑制剂 | MCE [medchemexpress.cn]
- 5. This compound|CAS 1430056-54-4|DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. Akt Signaling | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Akt-IN-6 in Kinase Activity Assays: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. The Akt signaling pathway is a critical downstream effector of PI3K and is frequently dysregulated in various diseases, particularly cancer. The three isoforms of Akt—Akt1, Akt2, and Akt3—share a high degree of homology but are thought to have distinct as well as overlapping functions in cellular signaling.[1][2] Given its central role in tumorigenesis, Akt has emerged as a key target for therapeutic intervention.
Akt-IN-6 is a potent, cell-permeable pan-inhibitor of Akt kinases. While specific IC50 values for this compound are proprietary and cited as less than 500 nM for each isoform in patent literature, its utility in in vitro kinase assays is significant for the screening and characterization of potential Akt inhibitors. This document provides detailed application notes and protocols for the use of this compound in kinase activity assays, intended to guide researchers in its effective implementation.
Akt Signaling Pathway
The canonical Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K) at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Akt, via its pleckstrin homology (PH) domain, is recruited to the membrane by binding to PIP3. This translocation facilitates the phosphorylation of Akt at two key residues: Threonine 308 (in the activation loop) by PDK1 and Serine 473 (in the C-terminal hydrophobic motif) by mTORC2, leading to full Akt activation. Activated Akt then phosphorylates a multitude of downstream substrates, regulating their activity and leading to various cellular responses.
Caption: The PI3K/Akt signaling pathway.
Quantitative Data
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents representative data for a well-characterized, potent, and selective pan-Akt inhibitor, A-443654, to illustrate the expected performance in kinase assays.[3][4] Researchers should determine the precise IC50 values for this compound empirically using the protocols provided below.
Table 1: Inhibitory Activity of a Representative Pan-Akt Inhibitor (A-443654)
| Kinase | K_i (nM) |
| Akt1 | 0.16 |
| Akt2 | Not specified |
| Akt3 | Not specified |
Data for A-443654 from Luo et al., 2005.
Table 2: Kinase Selectivity Profile of a Representative Pan-Akt Inhibitor (A-443654)
| Kinase Family | Kinase | Fold Selectivity (vs. Akt1) |
| AGC | PKA | 40 |
| AGC | PKCγ | >6,250 |
| CAMK | CAMK2δ | >6,250 |
| CMGC | CDK2/cyclin A | 213 |
| TK | LCK | >6,250 |
| TK | SRC | >6,250 |
Data for A-443654 from Luo et al., 2005.
Experimental Protocols
The following protocols describe common in vitro kinase assays that can be adapted for determining the inhibitory activity of this compound.
Protocol 1: ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
Akt substrate peptide (e.g., Crosstide, GRPRTSSFAEG)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 5 µL of Kinase Buffer containing the desired concentration of the Akt enzyme to each well.
-
Add 2.5 µL of this compound or vehicle (DMSO in Kinase Buffer) to the wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a solution containing the Akt substrate peptide and ATP in Kinase Buffer to each well to start the reaction. The final ATP concentration should be at or near the K_m for the specific Akt isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: Non-Radioactive Immunoprecipitation-Based Kinase Assay
This method involves immunoprecipitating Akt from cell lysates and then performing an in vitro kinase assay using a recombinant substrate. The phosphorylation of the substrate is detected by Western blotting.[5][6]
Materials:
-
Cell lines (e.g., MCF-7, PC3)
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/mL leupeptin)
-
Anti-Akt antibody conjugated to agarose beads
-
Recombinant GSK-3α/β as substrate
-
This compound
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP
-
SDS-PAGE gels and Western blotting reagents
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Treat cells with appropriate stimuli to activate the Akt pathway (e.g., growth factors) or leave untreated as a control.
-
Lyse cells in ice-cold Cell Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Immunoprecipitation of Akt:
-
Incubate 200-500 µg of cell lysate with anti-Akt antibody-conjugated agarose beads for 2-4 hours at 4°C with gentle rocking.
-
Wash the beads three times with Cell Lysis Buffer and twice with Kinase Buffer.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in 40 µL of Kinase Buffer.
-
Add 1 µg of recombinant GSK-3α/β substrate.
-
Add this compound or vehicle to the desired final concentrations.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate at 30°C for 30 minutes.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding 20 µL of 3X SDS sample buffer.
-
Boil the samples for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-GSK-3α/β (Ser21/9) antibody.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the extent of GSK-3 phosphorylation and calculate the percent inhibition at different concentrations of this compound to determine the IC50.
Conclusion
This compound serves as a valuable tool for investigating the role of Akt kinases in cellular signaling and for the discovery of novel Akt inhibitors. The protocols outlined in this document provide a framework for the in vitro characterization of this compound and other potential inhibitors. It is recommended that researchers optimize these protocols for their specific experimental conditions and determine the potency and selectivity of this compound within their assay systems. The provided diagrams offer a visual guide to the Akt signaling pathway and a typical kinase assay workflow, aiding in the conceptual understanding and practical execution of these experiments.
References
- 1. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
troubleshooting weak signal in Akt-IN-6 western blot
<
This guide provides troubleshooting advice and detailed protocols for researchers encountering weak signals in Western blot experiments involving the pan-Akt inhibitor, Akt-IN-6.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to weak or absent bands when detecting Akt, particularly when using inhibitors.
Why am I getting a weak or no signal for Akt or phospho-Akt?
A weak signal can stem from multiple stages of the Western blot protocol, from sample preparation to signal detection.[1][2][3] Key areas to investigate include protein concentration, antibody dilutions, and the protein transfer process.[1][4][5]
Troubleshooting Checklist for Weak Signals
| Potential Cause | Recommended Solution | Notes |
|---|---|---|
| Low Protein Abundance | Increase the amount of protein loaded per well (aim for 20-40 µg of total lysate).[6] Consider enriching your sample for the target protein via immunoprecipitation or cellular fractionation.[7] | Use a positive control lysate known to express Akt to confirm protocol and antibody function. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[2] Optimize transfer time and voltage, especially for high molecular weight proteins. Ensure firm, bubble-free contact between the gel and membrane.[7] | For high MW proteins, adding a small amount of SDS (e.g., 0.05%) to the transfer buffer can improve efficiency.[5] |
| Suboptimal Antibody Concentration | The primary and secondary antibody concentrations may be too low. Perform an antibody titration to find the optimal dilution that yields a strong signal with low background.[6][8][9] | Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:500, 1:1000, 1:2000).[6][9] |
| Inactive Antibodies | Ensure antibodies have been stored correctly and are within their expiration date.[1] Avoid repeated freeze-thaw cycles. Test antibody activity with a dot blot.[8] | |
| Insufficient Incubation Times | Increase the primary antibody incubation time. An overnight incubation at 4°C is often effective.[5] | |
| Sample Degradation | Always keep samples on ice.[10] Add a cocktail of protease and phosphatase inhibitors to your lysis buffer to protect your target protein from degradation.[3][4][10] | This is especially critical when detecting phosphorylated proteins like p-Akt.[10] |
| Blocking Buffer Issues | Over-blocking or using an inappropriate blocking agent can mask the epitope. For phospho-proteins, BSA is often preferred over milk, as milk contains the phosphoprotein casein, which can increase background.[11][10] | |
Could the this compound inhibitor be the problem?
This compound is a potent, pan-Akt inhibitor that targets all three isoforms (Akt1/2/3).[12] Its mechanism of action is to block the kinase activity of Akt.[13][14][15] While the inhibitor is designed to reduce the phosphorylation of downstream targets, it should not, under normal experimental conditions, cause the degradation of the total Akt protein itself. If you are probing for total Akt and see a weak signal, the issue likely lies within the Western blot technique itself (see table above). If you are probing for phospho-Akt (p-Akt) , a weak or absent signal is the expected result of successful inhibition by this compound.
How do I properly optimize antibody concentrations?
Optimizing antibody concentration is critical for achieving a good signal-to-noise ratio.[6][16] A dot blot or running multiple mini-blots with varying antibody dilutions is the most effective method.[8][17]
Recommended Antibody Titration Series
| Antibody Type | Suggested Dilution Range |
|---|---|
| Primary Antibody | 1:250, 1:500, 1:1000, 1:2000, 1:4000[6][17] |
| Secondary Antibody | 1:2,500, 1:5,000, 1:10,000, 1:20,000[17] |
Always start with the dilution recommended on the antibody datasheet and bracket it with higher and lower concentrations.[6][9]
Key Experimental Protocols
Protocol 1: Cell Lysis for Akt Phosphorylation Analysis
This protocol is optimized to preserve the phosphorylation status of proteins.
-
Preparation : Pre-chill all buffers and a centrifuge to 4°C.
-
Cell Harvest : Wash cell monolayers with ice-cold PBS.
-
Lysis : Add ice-cold RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Incubation : Incubate the plate on ice for 15 minutes with occasional swirling.
-
Scraping & Collection : Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation : Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection : Carefully transfer the supernatant (protein lysate) to a new chilled tube.
-
Quantification : Determine protein concentration using a standard assay (e.g., BCA).
-
Sample Preparation : Mix the lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes. Samples are now ready for SDS-PAGE or can be stored at -80°C.
Protocol 2: Western Blotting and Antibody Incubation
-
SDS-PAGE : Load 20-40 µg of protein lysate per well onto an appropriate percentage polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer : Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[2]
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-Akt detection, use 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibody Incubation : Dilute the primary antibody (e.g., anti-Akt or anti-p-Akt) in the blocking buffer at its optimized concentration. Incubate the membrane, typically overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes : Repeat the washing step (step 5).
-
Detection : Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imager or film. Increase exposure time if the signal is weak.[5]
Visual Guides
References
- 1. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Tips for Diluting Antibodies | Rockland [rockland.com]
- 10. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. glpbio.com [glpbio.com]
- 13. scbt.com [scbt.com]
- 14. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Akt-IN-6 stability in solution and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Akt-IN-6, a potent pan-Akt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with an in vitro IC50 of less than 500 nM for each isoform.[1] Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell proliferation, survival, growth, and metabolism.[2][3][4][5] By inhibiting Akt, this compound can block these downstream signaling events, making it a valuable tool for studying cancer and other diseases where this pathway is dysregulated.[2][6]
Q2: How should I store the solid compound of this compound?
A2: Proper storage of the solid form of this compound is crucial for maintaining its integrity. Recommendations for long-term storage are summarized in the table below.
Q3: How should I prepare and store stock solutions of this compound?
A3: For experimental use, this compound is typically dissolved in a solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent. To ensure the stability of the stock solution, it is important to follow the storage guidelines provided in the table below. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Can I store this compound solutions in aqueous buffers or cell culture media?
Q5: What are the potential off-target effects of Akt inhibitors?
A5: While Akt inhibitors are designed to be specific, off-target effects can occur, leading to unintended biological consequences. This can be due to the high conservation of the ATP-binding pocket among kinases, leading to inhibition of other kinases.[10] Off-target effects can also arise from the inhibitor affecting other cellular components or activating compensatory signaling pathways.[11] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of Akt.
Stability and Storage Data
| Condition | Storage Temperature | Duration | Recommendations |
| Solid Compound | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | For more frequent use. | |
| Working Dilution (Aqueous) | Room Temperature / 4°C | Short-term (hours) | Prepare fresh for each experiment. |
Troubleshooting Guides
Problem 1: I am seeing inconsistent or no effect of this compound in my cell-based assays.
-
Possible Cause 1: Inhibitor Precipitation. this compound, like many kinase inhibitors, has limited solubility in aqueous solutions.[7][8] High concentrations in cell culture media can lead to precipitation, reducing the effective concentration.
-
Solution: Visually inspect your media for any signs of precipitation after adding the inhibitor. Consider lowering the final concentration or using a solubilizing agent if compatible with your experimental system. Always prepare the final dilution fresh from a DMSO stock.
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell lines can have varying sensitivity to Akt inhibitors depending on their genetic background and the activation state of the PI3K/Akt pathway.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. It is also advisable to confirm the activation of the Akt pathway in your cell model (e.g., by checking the phosphorylation status of Akt).
-
-
Possible Cause 3: Inhibitor Degradation. Improper storage or handling of the stock solution can lead to degradation of the compound.
-
Solution: Ensure that your DMSO stock solution is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Problem 2: I am observing unexpected or off-target effects in my experiments.
-
Possible Cause 1: Inhibition of Other Kinases. Due to the conserved nature of the ATP-binding pocket, Akt inhibitors can sometimes inhibit other kinases.[10]
-
Solution: To confirm that the observed phenotype is due to Akt inhibition, consider using a structurally different Akt inhibitor as a control. Additionally, you can perform rescue experiments by overexpressing a constitutively active form of Akt.
-
-
Possible Cause 2: Activation of Feedback Loops. Inhibition of the Akt pathway can sometimes lead to the activation of compensatory signaling pathways, which can mask the effect of the inhibitor or lead to unexpected outcomes.[11][12]
-
Solution: Analyze the expression and phosphorylation status of key proteins in related signaling pathways (e.g., MAPK/ERK pathway) to identify any feedback activation.
-
Problem 3: The inhibitor is not working in my in vivo animal model.
-
Possible Cause 1: Poor Bioavailability or Rapid Metabolism. The formulation and route of administration can significantly impact the bioavailability and stability of the inhibitor in vivo.
-
Solution: Ensure you are using an appropriate vehicle for administration that can effectively solubilize the compound. It may be necessary to perform pharmacokinetic studies to determine the optimal dosing regimen and to ensure that a sufficient concentration of the inhibitor is reaching the target tissue.
-
-
Possible Cause 2: Ineffective Dosing. The dose of the inhibitor may be too low to achieve a therapeutic effect.
-
Solution: Conduct a dose-escalation study to find the maximum tolerated dose and the most effective dose for your animal model. Monitor for any signs of toxicity.[6]
-
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Inhibition
This protocol describes how to assess the efficacy of this compound by measuring the phosphorylation of Akt and its downstream targets.
-
Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time period (e.g., 1, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[13][14][15][16]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (a downstream target), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation and downstream signaling.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 6. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
- 7. iris.hi.is [iris.hi.is]
- 8. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 9. researchgate.net [researchgate.net]
- 10. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 16. cdn.hellobio.com [cdn.hellobio.com]
Akt-IN-6 compensation for feedback activation of Akt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Akt-IN-6, with a specific focus on understanding and compensating for the feedback activation of the Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor that targets all three isoforms of the Akt (Protein Kinase B) enzyme: Akt1, Akt2, and Akt3.[1] It functions by binding to the kinase domain, preventing the phosphorylation of Akt's downstream substrates.[2] This action blocks the PI3K/Akt signaling pathway, which is crucial for regulating multiple cellular processes, including cell survival, growth, proliferation, and metabolism.[3][4] Aberrant activation of this pathway is a common feature in many types of cancer, making Akt a key therapeutic target.[4][5]
Q2: What is "feedback activation" of Akt and why does it occur when using an inhibitor like this compound?
In a healthy cell, the PI3K/Akt pathway is tightly regulated by negative feedback loops to prevent over-activation.[6] Two key mechanisms are:
-
mTORC1/S6K1-mediated Feedback: Activated Akt stimulates the mTORC1 complex, which in turn activates S6K1. S6K1 can then phosphorylate and inhibit upstream molecules like the insulin receptor substrate 1 (IRS-1), dampening the signal from receptor tyrosine kinases (RTKs) to PI3K.[6][7]
-
FOXO-mediated Feedback: Akt phosphorylates and inactivates FOXO transcription factors.[5] When active, FOXO proteins can promote the transcription of genes for certain RTKs. By inhibiting FOXO, Akt effectively limits the cell's receptiveness to growth signals.[5][6]
When you use an inhibitor like this compound, you block these negative feedback signals. The inhibition of mTORC1/S6K1 and the activation of FOXO transcription factors can lead to an upregulation and hyperactivation of RTKs on the cell surface.[5][8][9] These activated RTKs then signal strongly to PI3K, leading to a compensatory rebound in Akt phosphorylation (specifically at the Threonine 308 site) and pathway reactivation, which can limit the inhibitor's effectiveness.[8][9]
Troubleshooting Guides
Q1: I'm treating my cells with this compound, but after an initial decrease, I see a rebound in Akt phosphorylation. Why is this happening?
This is a classic sign of feedback activation. Your initial treatment with this compound successfully inhibits Akt kinase activity, which is reflected by a decrease in the phosphorylation of its direct downstream targets (e.g., PRAS40, GSK3β). However, this inhibition also relieves the negative feedback loops that normally keep receptor tyrosine kinases (RTKs) in check.[9]
As a result, your cells may be upregulating the expression and activity of RTKs like HER3, IGF-1R, or the insulin receptor.[9] These receptors then activate PI3K, leading to a surge in PIP3 at the membrane and subsequent phosphorylation of the remaining Akt at its activation loop (Threonine 308) by PDK1.[8] This rebound phosphorylation can partially restore pathway signaling, creating a new steady state where mTORC1 signaling remains inhibited but Akt is partially reactivated.[8]
Q2: My cell viability and apoptosis assays show that this compound is less effective than I expected, especially over longer time courses. Could this be related to feedback activation?
Yes, this is a very likely explanation. The compensatory reactivation of Akt signaling can restore downstream survival signals, undermining the intended pro-apoptotic or anti-proliferative effects of this compound. While the inhibitor may still be blocking some Akt functions, the rebound phosphorylation at Thr308 is often sufficient to reactivate key downstream targets that promote cell survival and growth.[8] This adaptive resistance mechanism is a known challenge with inhibitors targeting the PI3K/Akt/mTOR pathway.[5]
Q3: How can I experimentally confirm that feedback activation is occurring in my system?
To diagnose feedback activation, you should perform a time-course experiment and analyze key pathway components using Western blotting.
-
Treat Cells: Treat your cancer cell line with this compound at a relevant concentration (e.g., 1-5x IC50) over a time course (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analyze by Western Blot: Probe your lysates for the following phosphoproteins and total proteins.
| Protein Target | Expected Result with this compound | Rationale for Analysis |
| p-Akt (Ser473) | Sustained decrease | This site is phosphorylated by mTORC2. Its inhibition is a direct marker of on-target drug effect.[8] |
| p-Akt (Thr308) | Initial decrease, followed by a rebound | This site is phosphorylated by PDK1. A rebound indicates upstream reactivation of PI3K.[8] |
| p-PRAS40 (Thr246) | Sustained decrease | A direct substrate of Akt. Its phosphorylation status is a reliable readout of actual Akt kinase activity.[8] |
| p-S6 (Ser235/236) | Sustained decrease | A downstream target of the mTORC1/S6K1 branch. Its inhibition confirms the intended pathway blockade.[7] |
| Total HER3, IGF-1R | Increase over time | An increase in the total protein levels of these RTKs is a hallmark of relieving FOXO-mediated feedback.[9] |
| p-HER3, p-IGF-1R | Increase over time | An increase in phosphorylation indicates that the upregulated RTKs are active and signaling.[9] |
Q4: What are the primary strategies to overcome or compensate for this feedback activation?
The most effective strategy is combination therapy. By simultaneously blocking the reactivated upstream signaling, you can prevent the compensatory mechanism and enhance the efficacy of this compound.
-
Combine with an RTK Inhibitor: If you identify a specific RTK that is being upregulated (e.g., HER3, IGF-1R), co-treatment with a specific inhibitor for that receptor (e.g., Lapatinib for HER2/HER3, a specific IGF-1R inhibitor) can be highly effective.[9]
-
Combine with a PI3K Inhibitor: A dual PI3K/mTOR inhibitor can block the pathway at a higher node, preventing the reactivation of Akt regardless of RTK status.[10]
Visualized Signaling Pathways & Workflows
Caption: Overview of the canonical PI3K/Akt signaling cascade.
Caption: Negative feedback loops that regulate the Akt pathway.
Caption: How this compound can lead to compensatory RTK activation.
Caption: Experimental workflow to diagnose feedback activation.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Feedback
This protocol describes a general method to assess protein phosphorylation and expression changes in response to this compound treatment.
Materials:
-
Cell culture reagents, plates (6-well or 10 cm dishes)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (see table in Troubleshooting Q3)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Time-Course Treatment:
-
Starve cells in serum-free media for 4-6 hours if investigating growth factor-stimulated pathways.
-
Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for the desired time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane 3 times for 10 minutes each with TBST.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Strip and re-probe the membrane for total proteins or a loading control (e.g., β-actin) to confirm equal loading.[14]
-
Protocol 2: Cell Viability (MTS) Assay
This protocol measures cell metabolic activity as an indicator of cell viability in response to this compound.
Materials:
-
96-well clear-bottom cell culture plates
-
This compound and any combination drugs
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of media. Allow cells to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound (and any combination drug) in culture media at 2x the final concentration.
-
Remove the media from the cells and add 100 µL of the drug-containing media to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control and wells with no cells for background measurement.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTS Addition:
-
Add 20 µL of MTS reagent directly to each well.[15]
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[15]
-
Data Analysis:
-
Subtract the average background absorbance from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the results as percent viability versus drug concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do AKT Inhibitors Work - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensatory activation of Akt in response to mTOR and Raf inhibitors - a rationale for dual-targeted therapy approaches in neuroendocrine tumor disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. genscript.com [genscript.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
Validation & Comparative
A Comparative Guide to Akt-IN-6 and MK-2206: Efficacy and Experimental Insights
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical nexus for regulating cell survival, proliferation, and growth. Consequently, inhibitors of the Akt kinase, a central node in this pathway, have emerged as promising therapeutic agents. This guide provides a comparative overview of two such inhibitors, Akt-IN-6 and MK-2206, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.
Mechanism of Action
Both this compound and MK-2206 are potent inhibitors of the Akt kinase family, which comprises three isoforms: Akt1, Akt2, and Akt3. However, they differ in their specific mechanisms of inhibition.
MK-2206 is a well-characterized, orally bioavailable allosteric inhibitor of all three Akt isoforms.[1] Its allosteric nature means it binds to a site on the enzyme distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. This non-ATP competitive mechanism can offer advantages in terms of selectivity and overcoming potential resistance mechanisms associated with ATP-competitive inhibitors.
This compound is described as a potent pan-Akt small molecule inhibitor. While specific details regarding its binding mode are less prevalent in publicly available literature, it is known to inhibit all three Akt isoforms.
Comparative Efficacy: A Data-Driven Overview
In Vitro Efficacy
The potency of kinase inhibitors is typically first assessed in vitro using biochemical assays to determine the half-maximal inhibitory concentration (IC50) against the target enzymes and in cell-based assays to measure their effects on cell viability and proliferation.
Table 1: In Vitro Inhibitory Activity of this compound and MK-2206
| Inhibitor | Target | IC50 | Source |
| This compound | Akt1 | < 500 nM | (Not specified in available literature) |
| Akt2 | < 500 nM | (Not specified in available literature) | |
| Akt3 | < 500 nM | (Not specified in available literature) | |
| MK-2206 | Akt1 | 8 nM | [1] |
| Akt2 | 12 nM | [1] | |
| Akt3 | 65 nM | [1] |
Cell Proliferation:
MK-2206 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. For instance, in colorectal cancer cells (GEO), the IC50 for cell proliferation inhibition was observed to be 350 nM.[2] In various non-small-cell lung cancer and skin epidermoid cell lines, the IC50 values for MK-2206 ranged from 3.4 to 28.6 μmol/L.[3] In pediatric preclinical testing, the median relative IC50 value for MK-2206 across a panel of cell lines was 2.2 μM.[4]
Specific data on the anti-proliferative effects of this compound in various cancer cell lines are not extensively reported in publicly accessible scientific literature, precluding a direct comparison of IC50 values for cell viability.
In Vivo Efficacy
In vivo studies using animal models, typically tumor xenografts, are crucial for evaluating the therapeutic potential of drug candidates in a more complex biological system.
MK-2206 has shown significant in vivo anti-tumor activity in various xenograft models. In a colorectal cancer xenograft model using GEO cells, oral administration of MK-2206 at 120 mg/kg on alternate days significantly inhibited tumor growth.[2] In nasopharyngeal carcinoma xenografts (CNE-2), MK-2206 administered at 240 mg/kg three times a week or 480 mg/kg once a week also inhibited tumor growth.[5] Furthermore, in pediatric solid tumor xenografts, MK-2206 induced significant differences in event-free survival distribution compared to control in 41% of the models.[4]
Publicly available data on the in vivo efficacy of this compound in xenograft models is currently limited, preventing a direct comparison with the extensive in vivo data available for MK-2206.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
Caption: The Akt signaling pathway and points of inhibition for this compound and MK-2206.
Caption: A typical experimental workflow for comparing the efficacy of Akt inhibitors.
Detailed Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound and MK-2206 in culture medium. Remove the medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).[2][11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Annexin V staining followed by flow cytometry is a common method to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[12][13][14][15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or MK-2206 at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for Akt Phosphorylation
Western blotting is used to detect the phosphorylation status of Akt and its downstream targets, providing a direct measure of the inhibitor's on-target effect.[16][17][18][19]
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473, p-Akt Thr308) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt.
In Vivo Tumor Xenograft Study
Tumor xenograft models are instrumental in evaluating the in vivo anti-tumor efficacy of drug candidates.[2][4][5][20][21][22][23][24][25][26][27][28]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or MK-2206 via an appropriate route (e.g., oral gavage) at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry). Compare the tumor growth inhibition between the treated and control groups.
Conclusion
MK-2206 is a well-documented allosteric pan-Akt inhibitor with a substantial body of preclinical and clinical data supporting its anti-tumor activity. In contrast, while this compound is described as a potent pan-Akt inhibitor, detailed public data on its specific efficacy and mechanism are limited. The provided experimental protocols offer a standardized framework for conducting direct comparative studies to elucidate the relative potency and therapeutic potential of these two inhibitors. Further research, particularly direct head-to-head comparative studies, is necessary to definitively establish the comparative efficacy of this compound and MK-2206.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 17. pubcompare.ai [pubcompare.ai]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. dash.harvard.edu [dash.harvard.edu]
- 22. aacrjournals.org [aacrjournals.org]
- 23. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Patient derived tumor xenograft study with CDK4/6 inhibitor plus AKT inhibitor for management of metastatic castrate resistant prostate cancer. - ASCO [asco.org]
- 26. Patient-Derived Tumor Xenograft Study with CDK4/6 Inhibitor Plus AKT Inhibitor for the Management of Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. journals.biologists.com [journals.biologists.com]
Unveiling the Selectivity of Akt Inhibitors: A Comparative Guide for Researchers
For Immediate Release
Cambridge, MA – November 7, 2025 – In the landscape of targeted cancer therapy, the serine/threonine kinase Akt (Protein Kinase B) has emerged as a pivotal node in signaling pathways crucial for cell survival, proliferation, and metabolism. The development of potent and selective Akt inhibitors is a key focus for researchers in both academic and industrial settings. This guide provides a comparative analysis of the selectivity profile of prominent Akt inhibitors against the AGC family of kinases, offering valuable insights for drug development professionals and cancer researchers.
This guide focuses on Capivasertib (AZD5363), a well-characterized ATP-competitive pan-Akt inhibitor, and compares its activity with other notable Akt inhibitors, Ipatasertib (GDC-0068) and A-443654. The data presented herein is compiled from publicly available literature and provides a snapshot of the inhibitors' potency and selectivity.
Comparative Selectivity Profile of Akt Inhibitors
The following table summarizes the in vitro inhibitory activity of Capivasertib (AZD5363), Ipatasertib (GDC-0068), and A-443654 against the three Akt isoforms and other selected kinases from the AGC family. The data is presented as IC50 (the half-maximal inhibitory concentration) or Ki (inhibition constant), which are measures of a drug's potency.
| Kinase Target | Capivasertib (AZD5363) IC50 (nM) | Ipatasertib (GDC-0068) IC50 (nM) | A-443654 Ki (nM) |
| Akt1 | 3[1][2] | 5[3][4] | 0.16[5] |
| Akt2 | 8[1] | 18[3][4] | - |
| Akt3 | 8[1] | 8[3][4] | - |
| PKA | 7 | 3100[3] | 6.3[6] |
| ROCK1 | 470 | - | - |
| ROCK2 | 60 | - | - |
| p70S6K | 6 | 860[3] | - |
Understanding the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes. Akt is a central component of this pathway, and its aberrant activation is a hallmark of many cancers. Inhibitors like Capivasertib block the activity of Akt, thereby impeding downstream signaling and promoting cancer cell death.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by Akt inhibitors.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A variety of biochemical assays are employed for this purpose, with the general workflow outlined below.
General Kinase Inhibition Assay Workflow
A common method to assess kinase activity and inhibition is through in vitro kinase assays. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example)
1. Reagent Preparation:
- Kinase Buffer: A buffered solution (e.g., 40mM Tris-HCl, pH 7.5) containing MgCl2, BSA, and DTT is prepared.
- Kinase: The purified recombinant kinase is diluted to the desired concentration in kinase buffer.
- Substrate: A specific peptide or protein substrate for the kinase is prepared in kinase buffer.
- ATP Solution: ATP is prepared at a concentration near its Km for the specific kinase.
- Test Compound: The inhibitor is serially diluted in DMSO to create a range of concentrations.
2. Assay Procedure:
- The test compound dilutions are added to the wells of a microplate.
- The kinase and substrate are then added to the wells and pre-incubated with the compound.
- The kinase reaction is initiated by the addition of the ATP solution.
- The reaction is allowed to proceed for a set time at room temperature.
3. Detection:
- The reaction is stopped, and a detection reagent is added. For example, in the ADP-Glo™ Kinase Assay, the amount of ADP produced is measured via a luminescent signal.[7] Other methods include mobility shift assays which measure the separation of the phosphorylated and unphosphorylated substrate.[1]
4. Data Analysis:
- The signal from each well is measured using a plate reader.
- The percentage of kinase activity inhibition is calculated relative to a control (DMSO without inhibitor).
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The data presented in this guide highlights the potent and relatively selective profile of Capivasertib (AZD5363) against the Akt isoforms. While it exhibits some off-target activity against other AGC family kinases like PKA and p70S6K, its high potency for Akt makes it a valuable tool for cancer research and a promising therapeutic agent. The comparison with Ipatasertib and A-443654 underscores the ongoing efforts to develop Akt inhibitors with improved selectivity, which may translate to better therapeutic windows and reduced side effects in the clinic. Researchers are encouraged to consider the full selectivity profile of any kinase inhibitor to accurately interpret experimental results and predict potential clinical outcomes.
References
Validating the Target Engagement of Akt-IN-6 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of Akt-IN-IN-6, a potent pan-Akt inhibitor, in a live-cell context. Due to the limited availability of published cellular target engagement data for Akt-IN-6, this document establishes a comparative analysis with well-characterized pan-Akt inhibitors, GDC-0068 (Ipatasertib) and MK-2206. By presenting their performance in established target engagement assays, this guide offers a benchmark for the expected efficacy of this compound and detailed protocols for its evaluation.
Introduction to this compound and Target Engagement
This compound is a potent pan-Akt inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3) with in vitro IC50 values of less than 500 nM[1][2][3][4][5]. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers. Therefore, inhibitors of Akt are promising therapeutic agents.
"Target engagement" is the critical first step in the mechanism of action of any drug, confirming that the molecule binds to its intended target in a physiologically relevant environment. Validating target engagement in live cells provides more meaningful data than traditional biochemical assays, as it accounts for factors such as cell permeability and competition with endogenous ligands. This guide focuses on two state-of-the-art technologies for quantifying target engagement in live cells: NanoBRET and Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of Pan-Akt Inhibitors
To provide a benchmark for evaluating this compound, the following table summarizes the available target engagement and cellular activity data for two well-studied pan-Akt inhibitors: GDC-0068 (an ATP-competitive inhibitor) and MK-2206 (an allosteric inhibitor).
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / Ki | Reference |
| GDC-0068 (Ipatasertib) | Akt1, Akt2, Akt3 | NanoBRET | HEK293T | Akt1 Ki = 1.6 nM, Akt2 Ki = 4.4 nM, Akt3 Ki = 2.0 nM | |
| Akt1, Akt2, Akt3 | Biochemical | - | Akt1 IC50 = 5 nM, Akt2 IC50 = 18 nM, Akt3 IC50 = 8 nM | ||
| p-PRAS40 (T246) | Cellular | LNCaP, PC3, BT474M1 | IC50 = 157 nM, 197 nM, 208 nM | ||
| MK-2206 | Akt1, Akt2 | NanoBRET | HEK293T | Akt1 Ki = 1.9 nM, Akt2 Ki = 1.7 nM | |
| Akt1, Akt2, Akt3 | Biochemical | - | Akt1 IC50 = 8 nM, Akt2 IC50 = 12 nM, Akt3 IC50 = 65 nM | ||
| Cell Viability | NPC cell lines | CNE-1, CNE-2, HONE-1 | IC50 = 3-5 µM | ||
| Cell Viability | NPC cell line | SUNE-1 | IC50 < 1 µM |
Visualizing the Akt Signaling Pathway and Target Engagement Workflows
To better understand the context of Akt inhibition and the methods used to measure it, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
A Comparative Guide to Allosteric Akt Inhibitors: Akt-IN-6, MK-2206, and ARQ 092
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a prime target for therapeutic intervention. Allosteric inhibitors of Akt, which bind to a site distinct from the ATP-binding pocket, offer a promising strategy for achieving high selectivity and mitigating off-target effects. This guide provides a comparative overview of Akt-IN-6 against two other well-characterized allosteric Akt inhibitors, MK-2206 and ARQ 092 (miransertib).
Mechanism of Allosteric Akt Inhibition
Allosteric Akt inhibitors function by binding to a pocket at the interface of the pleckstrin homology (PH) and kinase domains. This binding event locks the kinase in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by upstream kinases. This mechanism is distinct from that of ATP-competitive inhibitors, which vie with ATP for binding to the catalytic site.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency (IC50) of this compound, MK-2206, and ARQ 092 against the three Akt isoforms. Lower IC50 values are indicative of greater potency.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| This compound | < 500 | < 500 | < 500 | [1] |
| MK-2206 | ~5 | ~12 | ~65 | |
| ARQ 092 (Miransertib) | 5.0 | 4.5 | 16 | [2][3] |
Note: While specific IC50 values for this compound are not publicly available beyond being less than 500 nM, this indicates that it is a potent pan-Akt inhibitor[1]. MK-2206 and ARQ 092 have been more extensively characterized, with nanomolar potency against Akt isoforms.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental evaluation of these inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Akt signaling pathway, illustrating key activation steps and the point of intervention for allosteric inhibitors.
Caption: A generalized experimental workflow for the characterization of allosteric Akt inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are representative protocols for key experiments.
Biochemical Kinase Assay (Determination of IC50)
This assay quantifies the enzymatic activity of purified Akt kinases in the presence of an inhibitor.
-
Principle: A common method is an ELISA-based assay that measures the phosphorylation of a substrate peptide by Akt.
-
Materials:
-
Purified, active Akt1, Akt2, and Akt3 enzymes.
-
Akt-specific substrate peptide (e.g., derived from GSK-3).
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
ATP solution.
-
Phospho-specific antibody that recognizes the phosphorylated substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
-
-
Procedure:
-
Coat a microtiter plate with the Akt substrate peptide.
-
Prepare serial dilutions of the test inhibitor (this compound, MK-2206, or ARQ 092) in kinase assay buffer.
-
In the wells of the coated plate, add the purified Akt enzyme, the inhibitor dilution, and initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction and wash the wells to remove unbound reagents.
-
Add the phospho-specific primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. Allow color to develop.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Target Engagement
This technique is used to assess the inhibition of Akt phosphorylation and downstream signaling in a cellular context.
-
Principle: Western blotting detects specific proteins in a cell lysate using antibodies. The phosphorylation status of Akt and its substrates is a direct readout of the inhibitor's on-target activity.
-
Materials:
-
Cancer cell lines with an activated Akt pathway.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, and other relevant downstream targets.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cancer cells and allow them to adhere.
-
Treat the cells with various concentrations of the Akt inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. The band intensities can be quantified to determine the extent of phosphorylation inhibition.
-
Cell Viability Assay (Determination of GI50)
This assay measures the effect of the inhibitor on cell proliferation and survival.
-
Principle: Assays like the MTT or CCK-8 assay are colorimetric methods that quantify the number of viable cells based on their metabolic activity.
-
Materials:
-
Cancer cell lines.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Akt inhibitor stock solutions.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
Conclusion
This compound, MK-2206, and ARQ 092 are all potent allosteric inhibitors of the Akt signaling pathway. While MK-2206 and ARQ 092 have been extensively profiled, providing specific nanomolar IC50 values, this compound is also a potent pan-Akt inhibitor. The choice of inhibitor for a particular research application will depend on the specific requirements for isoform selectivity, the cellular context being investigated, and the desired downstream experimental endpoints. The experimental protocols provided herein offer a standardized framework for the head-to-head comparison of these and other novel Akt inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Downstream Target Inhibition by Akt Inhibitors: A Focus on Akt-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-Akt inhibitor, Akt-IN-6, and its efficacy in inhibiting the phosphorylation of key downstream targets, Glycogen Synthase Kinase 3 beta (GSK3β) and Forkhead box protein O1 (FOXO1). The performance of this compound is compared with other well-characterized Akt inhibitors, including Afuresertib (GSK2110183) and MK-2206, supported by available experimental data.
Introduction to Akt Signaling and Downstream Targets
The Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in cellular signaling pathways, governing a wide array of processes including cell survival, growth, proliferation, and metabolism. Dysregulation of the Akt pathway is a common feature in many diseases, including cancer. Upon activation, Akt phosphorylates a multitude of downstream substrates, including the key regulatory proteins GSK3β and FOXO.
-
GSK3β: Phosphorylation of GSK3β at Serine 9 by Akt leads to its inactivation. This relieves the inhibitory effect of GSK3β on various cellular processes, including glycogen synthesis and cell cycle progression.
-
FOXO: Akt-mediated phosphorylation of FOXO transcription factors (e.g., FOXO1, FOXO3a) promotes their sequestration in the cytoplasm, thereby preventing their nuclear translocation and the transcription of target genes involved in apoptosis and cell cycle arrest.
Inhibition of Akt is a key therapeutic strategy, and confirmation of downstream target engagement is crucial for evaluating the efficacy of any Akt inhibitor. This guide focuses on the evidence confirming the inhibition of GSK3β and FOXO phosphorylation by this compound and its counterparts.
Comparative Analysis of Akt Inhibitors
This section provides a comparative overview of the inhibitory activities of this compound, Afuresertib, and MK-2206. The data is summarized from publicly available resources.
Quantitative Inhibition Data
| Inhibitor | Target(s) | Known IC50/Ki Values | Cellular Inhibition of p-GSK3β | Cellular Inhibition of p-FOXO |
| This compound | Akt1, Akt2, Akt3 | IC50 < 500 nM for all three isoforms[1][2] | Data not publicly available | Data not publicly available |
| Afuresertib (GSK2110183) | Akt1, Akt2, Akt3 | Ki: 0.08 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt3)[3][4] | Concentration-dependent decrease observed[3][4] | Concentration-dependent decrease observed[3][4] |
| MK-2206 | Akt1, Akt2, Akt3 | IC50: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) | Dose-dependent decrease observed[5] | Dose-dependent decrease observed[5] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical Akt signaling pathway and the points of intervention by pan-Akt inhibitors like this compound.
Caption: The Akt signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Confirmation of downstream target inhibition is typically achieved through Western blotting. Below is a generalized protocol for assessing the phosphorylation status of GSK3β and FOXO following treatment with an Akt inhibitor.
Western Blotting for Phospho-GSK3β and Phospho-FOXO
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines with an active Akt pathway) to approximately 80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal Akt activity.
-
Treat cells with varying concentrations of the Akt inhibitor (e.g., this compound, Afuresertib, MK-2206) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
For a positive control for Akt activation, treat a set of cells with a growth factor (e.g., IGF-1) or serum.
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-GSK3β (Ser9) and phospho-FOXO1 (e.g., Thr24)/FOXO3a (e.g., Thr32) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total GSK3β, total FOXO1/3a, and a loading control protein (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition.
Experimental Workflow Diagram
Caption: A typical workflow for Western blot analysis.
Discussion and Conclusion
The available data indicates that this compound is a potent pan-Akt inhibitor. While direct quantitative evidence for its inhibition of downstream GSK3β and FOXO phosphorylation is not as extensively documented in the public domain as for compounds like Afuresertib and MK-2206, its demonstrated sub-micromolar IC50 values against all Akt isoforms provide a strong rationale for its efficacy in blocking these key downstream signaling events.
Afuresertib and MK-2206 have been shown to effectively decrease the phosphorylation of both GSK3β and FOXO in a dose-dependent manner in various cell lines. This confirms their on-target activity and provides a benchmark for evaluating novel Akt inhibitors.
For researchers utilizing this compound, it is recommended to perform in-house validation of downstream target inhibition using the Western blot protocol outlined in this guide. This will provide the necessary experimental evidence to confirm the compound's efficacy in the specific cellular context of their research.
References
- 1. A-674563, a putative AKT1 inhibitor that also suppresses CDK2 activity, inhibits human NSCLC cell growth more effectively than the pan-AKT inhibitor, MK-2206 | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phenotypic Effects of Akt Inhibition: A Comparison of the Small Molecule Inhibitor Akt-IN-6 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a central node in signaling pathways that regulate fundamental cellular processes, including cell proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. Validating the on-target effects of small molecule inhibitors is a critical step in drug development. This guide provides a comparative overview of two common methodologies for validating the phenotypic effects of targeting Akt: the use of a chemical inhibitor, Akt-IN-6, and genetic knockdown using small interfering RNA (siRNA).
Introduction to this compound and Genetic Knockdown
This compound is a potent, cell-permeable inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), with IC50 values all below 500 nM.[1] As a small molecule inhibitor, it offers the advantage of acute, dose-dependent, and reversible inhibition of Akt kinase activity.
Genetic knockdown using siRNA provides a highly specific method to reduce the expression of a target protein. By introducing siRNA molecules complementary to the mRNA of Akt, the translation of Akt protein is suppressed, leading to a reduction in its cellular levels.[2][3] This approach is considered a gold standard for target validation due to its high specificity.
This guide will compare these two approaches by examining their effects on key cellular phenotypes associated with Akt signaling: cell proliferation, apoptosis, and cell cycle progression.
Comparative Analysis of Phenotypic Effects
Inhibition of the Akt pathway, either through small molecules or genetic knockdown, is expected to produce overlapping phenotypic consequences. The following table summarizes the expected outcomes and provides a framework for comparing the efficacy and specificity of this compound with siRNA-mediated knockdown of Akt.
| Phenotypic Assay | This compound (Expected Outcome) | Akt siRNA Knockdown (Reported Outcome) | Key Considerations |
| Cell Proliferation | Dose-dependent decrease in cell viability and number. | Significant reduction in cell proliferation.[3][4] | Off-target effects of the chemical inhibitor; efficiency and specificity of siRNA knockdown. |
| Apoptosis | Induction of apoptosis, measurable by caspase activation or Annexin V staining.[5] | Increased apoptosis, often in combination with other stimuli.[6] | Potential for incomplete knockdown with siRNA; inhibitor may have off-target pro-apoptotic effects. |
| Cell Cycle | Arrest at the G1/S or G2/M phase of the cell cycle.[7] | Cell cycle arrest, often at the G1 phase.[7] | Cell-type specific responses; synchronization of cells for accurate analysis. |
Quantitative Data Comparison
The following tables present a summary of quantitative data gathered from studies utilizing either Akt inhibitors or Akt siRNA. Due to the limited public data specifically for this compound, data from other well-characterized, potent pan-Akt inhibitors are included as a reference for the expected performance of a small molecule inhibitor.
Table 1: Potency of Akt Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | Akt1, Akt2, Akt3 | < 500 (for each isoform) | [1] |
| Akti-1/2 (Akt Inhibitor VIII) | Akt1, Akt2, Akt3 | 58 (Akt1), 210 (Akt2), 2119 (Akt3) | [8] |
Table 2: Efficacy of Akt siRNA Knockdown
| siRNA Target | Cell Line | Knockdown Efficiency | Phenotypic Effect | Reference |
| Akt1 | HeLa | >80% reduction in protein levels | Confirmed by Western Blot | [9] |
| Pan-Akt (1, 2, 3) | A375, HT144, SK-MEL28, etc. | Significant reduction in total and phospho-Akt | Complete inhibition of proliferation | [4] |
| Akt1 | BON | Significant reduction in protein levels | 26% reduction in cell growth | [10] |
| Akt | U251 | 80% reduction in protein levels | Decreased phosphorylated Akt by 85% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments.
Western Blot Analysis for Akt Knockdown Efficiency
-
Cell Lysis: Transfected cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against total Akt or phospho-Akt (Ser473) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[9][11]
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or transfected with Akt siRNA.
-
MTT Addition: At the desired time point (e.g., 48 or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound or transfected with Akt siRNA for the desired duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[13][14]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described above and harvested.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.[15]
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental procedures involved.
Caption: The Akt Signaling Pathway.
Caption: Experimental Workflow for Validation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. licorbio.com [licorbio.com]
- 10. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Akt-IN-6
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the potent Akt inhibitor Akt-IN-6, are critical components of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
This compound is a valuable research tool, but it also presents potential hazards that necessitate careful handling and disposal. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to prescribed safety protocols is therefore non-negotiable.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | Avoid release to the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Collect spillage. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is a multi-step process that begins with the correct personal protective equipment and ends with the transfer of waste to an approved disposal facility. The following protocols are designed to provide clear, actionable guidance for laboratory personnel.
Personal Protective Equipment (PPE):
Before handling this compound or its waste, it is imperative to be outfitted with the appropriate PPE to minimize the risk of exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn to protect street clothing. |
| Respiratory Protection | A respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's environmental health and safety (EHS) office for specific guidance. |
Waste Collection and Containerization:
Proper containment of this compound waste is crucial to prevent environmental contamination and ensure safe transport.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with this compound and any solvents used. The original container can be reused if it is in good condition. Plastic containers are generally preferred.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name "this compound." The label should also include the date when the first waste is added and the specific hazards (e.g., "Toxic," "Aquatic Hazard").
-
Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected separately to await disposal.
Storage in a Satellite Accumulation Area (SAA):
Designated storage areas for hazardous waste are a regulatory requirement and a key component of laboratory safety.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Quantity Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or 1 quart for acutely toxic waste in your SAA.
Disposal Procedure:
The final step is to arrange for the pickup and disposal of the hazardous waste through the proper channels.
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Documentation: Complete any necessary waste disposal forms as required by your institution.
-
Handover: Transfer the waste to authorized EHS personnel for transport to an approved waste disposal plant.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. This commitment to safety not only protects individuals and the ecosystem but also upholds the integrity of the scientific research community.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
